molecular formula C28H42BaO2 B12656502 Barium bis(p-octylphenolate) CAS No. 41157-62-4

Barium bis(p-octylphenolate)

Cat. No.: B12656502
CAS No.: 41157-62-4
M. Wt: 548.0 g/mol
InChI Key: SCFXKMFVFQSCKX-UHFFFAOYSA-L
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Description

Barium bis(p-octylphenolate) (CAS 41157-62-4) is a barium salt derived from p-octylphenol, featuring two p-octylphenolate ions coordinated to a central barium atom . Its molecular formula is Ba(C₁₄H₂₁O)₂, with a calculated molecular weight of 547.33 g/mol. The compound’s structure comprises a barium ion bonded to the oxygen atoms of two para-substituted octylphenol groups, where the octyl chain (C₈H₁₇) enhances hydrophobicity and organic solubility.

Barium bis(p-octylphenolate) is primarily utilized in industrial applications such as polymer stabilization, where its aromatic phenolic structure contributes to thermal stability and antioxidant properties. It may also serve as a lubricant additive or catalyst precursor due to its ability to interact with organic matrices .

Properties

CAS No.

41157-62-4

Molecular Formula

C28H42BaO2

Molecular Weight

548.0 g/mol

IUPAC Name

barium(2+);4-octylphenolate

InChI

InChI=1S/2C14H22O.Ba/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2

InChI Key

SCFXKMFVFQSCKX-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Ba+2]

Related CAS

1806-26-4 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Barium bis(p-octylphenolate) can be synthesized through the reaction of barium hydroxide with p-octylphenol in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:

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Comparison with Similar Compounds

Comparison with Similar Compounds

Barium bis(p-nonylphenolate) (CAS 41157-58-8)

  • Molecular Formula : Ba(C₁₅H₂₃O)₂
  • Molecular Weight : 575.33 g/mol
  • Key Differences: The nonyl (C₉) chain increases molecular weight by ~28 g/mol compared to the octyl derivative, enhancing hydrophobicity and solubility in non-polar solvents. Thermal stability is marginally higher (~310°C vs. ~300°C estimated for the octyl variant), attributed to the longer alkyl chain’s shielding effect on the phenolic core.
  • Applications : Preferred in high-temperature polymer processing (e.g., polyethylene) due to improved compatibility with hydrocarbon matrices.

Barium Dilaurate (CAS 4696-57-5)

  • Molecular Formula : Ba(C₁₂H₂₃O₂)₂
  • Molecular Weight : 535.33 g/mol
  • Key Differences: As a carboxylate salt, it lacks the aromatic phenolic ring, reducing UV stability but improving acid-scavenging efficiency in PVC. Lower thermal decomposition temperature (~280°C) compared to alkylphenolates.
  • Applications : Widely used as a heat stabilizer in PVC and lubricant formulations.

Barium Octanoate (CAS 4696-54-2)

  • Molecular Formula : Ba(C₈H₁₅O₂)₂
  • Molecular Weight : 443.98 g/mol
  • Key Differences :
    • Shorter alkyl chain (C₈) increases solubility in polar solvents like alcohols.
    • Thermal stability is lower (~250°C), limiting use to moderate-temperature applications.
  • Applications : Common in paint driers and coatings due to rapid oxidative curing.

Barium Salt of 12-Hydroxy-9-octadecenoic Acid (CAS 4722-99-0)

  • Molecular Formula : Ba(C₁₈H₃₃O₃)₂
  • Molecular Weight : ~921.34 g/mol
  • Key Differences :
    • Unsaturated, hydroxylated fatty acid structure enhances oxidative stability and viscosity-modifying properties.
    • Complex structure limits compatibility with simple polymer systems.
  • Applications : Specialized lubricants and anti-corrosion formulations.

Data Table: Comparative Properties of Barium Salts

Compound Molecular Weight (g/mol) Thermal Decomposition (°C) Solubility Profile Primary Applications
Barium bis(p-octylphenolate) 547.33 ~300 Low in water, high in organics Polymer stabilizer, lubricants
Barium bis(p-nonylphenolate) 575.33 ~310 Similar to octyl derivative High-temperature stabilizers
Barium dilaurate 535.33 ~280 Moderate in oils PVC stabilizers
Barium octanoate 443.98 ~250 High in polar solvents Paint driers, coatings
Barium 12-hydroxy-9-octadecenoate 921.34 ~290 High in viscous media Specialty lubricants

Research Findings and Key Insights

Thermal Stability: Alkylphenolate salts (e.g., p-octyl/nonyl derivatives) outperform carboxylates like barium dilaurate in high-temperature environments due to aromatic ring stabilization .

Solubility Trade-offs: Longer alkyl chains improve organic compatibility but reduce reactivity; e.g., barium octanoate’s polar solubility makes it ideal for coatings, while p-nonylphenolate excels in hydrocarbon polymers.

Functional Groups : Hydroxylated and unsaturated variants (e.g., CAS 4722-99-0) introduce secondary benefits like oxidative resistance but complicate synthesis and compatibility .

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